molecular formula C7H9NO2 B1605292 2-Pyridineethanol, 1-oxide CAS No. 64364-85-8

2-Pyridineethanol, 1-oxide

Cat. No. B1605292
CAS RN: 64364-85-8
M. Wt: 139.15 g/mol
InChI Key: DNLHXYAXOACXKW-UHFFFAOYSA-N
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Description

2-Pyridineethanol, 1-oxide (CAS Number: 64364-85-8) is a chemical compound with the IUPAC name 2-(1-oxido-2-pyridinyl)ethanol . Its molecular formula is C₇H₉NO₂ and its molecular weight is approximately 139.15 g/mol . This compound belongs to the class of pyridine derivatives and exhibits interesting properties.


Molecular Structure Analysis

The molecular structure of 2-Pyridineethanol, 1-oxide consists of a pyridine ring attached to an ethanol group via an oxygen atom . The oxidized pyridine moiety imparts unique reactivity and potential biological activity. The IUPAC InChI representation is: InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 .

Scientific Research Applications

Synthesis and Chemistry

2-Pyridineethanol, 1-oxide derivatives have been synthesized and their coordination chemistry explored. For instance, trifluoromethyl derivatives have been developed, characterized, and their interaction with lanthanides like Ytterbium explored, revealing bidentate coordination (Pailloux et al., 2009)(Pailloux et al., 2009).

Supramolecular Chemistry

In supramolecular chemistry, pyridine N-oxide has been used as a guest species in water-soluble inclusion complexes, such as with p-sulfonatocalix[5]arene. This interaction highlights its potential in forming complexes with large molecular cavities (Steed et al., 1995)(Steed et al., 1995).

NMR Studies

NMR spectroscopy has been employed to study pyridine-N-oxide, providing valuable insights into chemical shifts, spin-spin coupling constants, and molecular diffusion characteristics (Wamsler et al., 1978)(Wamsler et al., 1978).

Organic Synthesis

2-Pyridineethanol, 1-oxide has found applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a replacement for more problematic compounds, offering selectivity and efficiency in such reactions (Campeau et al., 2005)(Campeau et al., 2005).

Reductive Radical Formation

Research has shown its use in the reductive radical formation, particularly from pyridine 1-oxide, leading to the generation of anion radicals in certain conditions (Ito & Okamoto, 1967)(Ito & Okamoto, 1967).

Metal-Organic Frameworks

2-Pyridineethanol, 1-oxide derivatives have been used in constructing metal-organic frameworks (MORFs). These frameworks hold potential for creating materials with mechanically interlocked units and unique properties (Loeb, 2005)(Loeb, 2005).

properties

IUPAC Name

2-(1-oxidopyridin-1-ium-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHXYAXOACXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307093
Record name 2-Pyridineethanol, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineethanol, 1-oxide

CAS RN

64364-85-8
Record name NSC187518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineethanol, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Puglis - 1983 - elibrary.ru
… Selective styrene cycloaddition to 3,4,5,6-Tetrahydro-(alpha)-phenyl-2-pyridineethanol 1-oxide as opposed to 2,3,4,5-tetrahydro-(alpha)-phenyl-2-pyridineethanol 1-oxide in a mixture …
Number of citations: 0 elibrary.ru
H DURAK - Electronic Turkish Studies, 2019 - researchgate.net
Biyokütle ısıl, biyolojik ve fiziksel birçok yöntemle daha değerli enerji formlarına dönüştürülebilmektedir. Biyokütlenin geleneksel yöntem ile doğrudan yakılması sonucu enerji elde …
Number of citations: 4 www.researchgate.net

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